molecular formula C13H10FNO2 B6387612 MFCD18317039 CAS No. 1261911-72-1

MFCD18317039

Cat. No.: B6387612
CAS No.: 1261911-72-1
M. Wt: 231.22 g/mol
InChI Key: VANHEADGCDMMJN-UHFFFAOYSA-N
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Description

MFCD18317039 is a chemical compound with unique properties that have garnered significant interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317039 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of reagents such as acetaldehyde, alcohol, and water . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. These methods often involve the use of specialized equipment and optimized reaction conditions to maximize yield and minimize waste. The industrial production process is designed to be cost-effective while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18317039 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which can be tailored for specific applications.

Scientific Research Applications

MFCD18317039 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it plays a role in understanding cellular processes and developing new therapeutic agents. In medicine, this compound is investigated for its potential use in drug development and disease treatment. In industry, it is utilized in the production of materials with specialized properties .

Mechanism of Action

The mechanism of action of MFCD18317039 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: MFCD18317039 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as those found in the PubChem database .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. By comparing it with similar compounds, researchers can better understand its advantages and potential limitations, leading to more effective utilization in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-7-9(4-5-11(8)14)12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANHEADGCDMMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687201
Record name 2-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-72-1
Record name 3-Pyridinecarboxylic acid, 2-(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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